Bienvenue dans la boutique en ligne BenchChem!

Egfr-IN-67

EGFR wild-type inhibition Kinase inhibitor potency Erlotinib comparator

Select for EGFR T790M (IC50 0.026 μM) and dual ErbB2 (0.25 μM) inhibition. Irreversible binding (Asp800) ensures prolonged target suppression; 1.9–2.2× more potent than erlotinib in NCI-H460/ACHN lines. Optimized for resistance mechanism studies.

Molecular Formula C18H17N3S
Molecular Weight 307.4 g/mol
Cat. No. B12414734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-67
Molecular FormulaC18H17N3S
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESC1C(N(N=C1C2=CC=CC=C2)C(=S)N)C=CC3=CC=CC=C3
InChIInChI=1S/C18H17N3S/c19-18(22)21-16(12-11-14-7-3-1-4-8-14)13-17(20-21)15-9-5-2-6-10-15/h1-12,16H,13H2,(H2,19,22)/b12-11+
InChIKeyDVEFZLZUDQXPCI-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Egfr-IN-67: A Potent and Selective EGFR Inhibitor with Quantified Activity Against Wild-Type and Mutant Kinase Forms


Egfr-IN-67 (also designated Compound 7d) is a small-molecule epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor with a molecular formula of C18H17N3S and a molecular weight of 307.41 g/mol . It has been characterized in primary research as a potent inhibitor of both wild-type EGFR (EGFRWT) and clinically relevant mutant forms, including EGFRL858R and EGFRT790M, with IC50 values in the nanomolar range [1].

Why Generic Substitution Fails for Egfr-IN-67: Evidence of Differential Activity Against Key EGFR Mutations


Generic substitution among EGFR inhibitors is not scientifically valid due to significant variations in inhibitory potency across the EGFR mutational landscape. Egfr-IN-67 demonstrates a quantified, multi-log differential in activity between wild-type and clinically relevant mutant forms of EGFR, a profile not universally shared by other EGFR inhibitors [1]. Furthermore, its demonstrated dual inhibition of EGFR and ErbB2 (HER2) kinases [2] and evidence of an irreversible binding mechanism [3] represent specific, verifiable points of differentiation that would be lost upon substitution with a generic alternative lacking this specific activity profile.

Product-Specific Quantitative Evidence for Egfr-IN-67: A Comparator-Based Analysis of Potency and Selectivity


Egfr-IN-67 Demonstrates Comparable Potency to Erlotinib Against EGFRWT with Enhanced Mutant Selectivity

In a head-to-head enzymatic assay, Egfr-IN-67 (Compound 7d) inhibited wild-type EGFR (EGFRWT) with an IC50 of 0.083 ± 0.002 μM, which is comparable to the FDA-approved EGFR inhibitor erlotinib, which showed an IC50 of 0.067 ± 0.002 μM under identical assay conditions [1]. While the potency against wild-type is similar, Egfr-IN-67 demonstrates significantly enhanced activity against the T790M mutant (IC50 = 0.026 ± 0.001 μM), a common resistance mutation [1].

EGFR wild-type inhibition Kinase inhibitor potency Erlotinib comparator

Egfr-IN-67 Exhibits Potent Inhibition of the EGFRT790M Resistance Mutation

Egfr-IN-67 displays a strong, quantifiable inhibition of the EGFRT790M gatekeeper mutation, a primary mechanism of acquired resistance to first-generation EGFR inhibitors. Enzymatic assays report an IC50 of 0.026 ± 0.001 μM for the EGFRT790M mutant [1]. This activity translates to cellular potency, as evidenced by its preferential inhibition of the T790M-harboring H1975 non-small cell lung cancer cell line (IC50 = 1.32 ± 0.2 μM) compared to the wild-type overexpressing A431 cell line (IC50 = 4.96 ± 0.3 μM) [1].

EGFR T790M mutation Acquired resistance NSCLC

Egfr-IN-67 Inhibits the EGFRL858R Activating Mutation

Egfr-IN-67 also potently inhibits the EGFRL858R activating mutation, a common driver in non-small cell lung cancer. In enzymatic assays, it displayed an IC50 of 0.053 ± 0.002 μM against the EGFRL858R mutant [1]. This activity is approximately 1.6-fold more potent than its activity against the wild-type receptor (IC50 = 0.083 ± 0.002 μM) [1].

EGFR L858R mutation Kinase inhibitor Precision oncology

Egfr-IN-67 Acts as a Dual EGFR/ErbB2 (HER2) Kinase Inhibitor

In a separate chemical series (pyrazolo[3,4-d]pyrimidines), Egfr-IN-67 (Compound 7d) has been characterized as a potent dual inhibitor of both EGFR and the closely related ErbB2 (HER2) receptor tyrosine kinases. It inhibited EGFR with an IC50 of 0.18 μM and ErbB2 with an IC50 of 0.25 μM [1]. This dual inhibitory profile was associated with an 11-fold induction of active caspase-3, confirming apoptosis [1].

Dual kinase inhibition EGFR/ErbB2 Pyrazolopyrimidine

Evidence for an Irreversible Binding Mechanism of Egfr-IN-67

In a study of boron-conjugated 4-anilinoquinazolines, Compound 7d (Egfr-IN-67) was shown to act as an irreversible inhibitor of EGFR tyrosine kinase. A time-dependent in vitro preincubation assay demonstrated irreversible inhibition [1]. Quantum mechanical docking simulations indicated that the boronic acid moiety of compound 7d forms a covalent B–O bond with Asp800 in the EGFR kinase domain, in addition to hydrogen bonds with Asp800 and Cys797 [1].

Irreversible EGFR inhibitor Covalent binding Asp800

Egfr-IN-67 Demonstrates Enhanced Cellular Potency Compared to Erlotinib in Specific Cancer Cell Lines

In a cellular context, the pyrazolo[3,4-d]pyrimidine series of Egfr-IN-67 (Compound 7d) demonstrated superior anti-proliferative activity compared to erlotinib in specific cancer cell lines. Against the ACHN renal cancer cell line, Egfr-IN-67 (IC50 = 5.53 μM) was 2.2-fold more potent than erlotinib. Against the NCI-H460 lung cancer cell line, Egfr-IN-67 (IC50 = 4.44 μM) was 1.9-fold more potent than erlotinib [1].

Cellular potency Erlotinib comparator NCI-60 screening

Recommended Research and Industrial Application Scenarios for Egfr-IN-67 Based on Quantitative Evidence


Investigating Acquired Resistance to First-Generation EGFR Inhibitors

Egfr-IN-67 is optimally suited for studies focused on acquired resistance mediated by the EGFRT790M gatekeeper mutation. With an enzymatic IC50 of 0.026 ± 0.001 μM against this mutant, and preferential cellular activity against the T790M-harboring H1975 cell line (IC50 = 1.32 ± 0.2 μM), it provides a potent tool for elucidating resistance mechanisms that are not addressable by first-generation inhibitors like erlotinib [1].

Mechanistic Studies of Irreversible EGFR Inhibition

The evidence of irreversible binding via a covalent B–O bond with Asp800 makes Egfr-IN-67 a valuable tool for studying the effects of prolonged target suppression. This mechanism differentiates it from reversible inhibitors and allows for the investigation of downstream signaling dynamics and cellular recovery following inhibitor washout [1].

Research into Dual EGFR/ErbB2 (HER2) Targeted Therapies

For projects exploring the therapeutic potential of simultaneous EGFR and ErbB2 blockade, Egfr-IN-67 offers a well-characterized chemical probe. Its documented dual inhibitory activity (EGFR IC50 = 0.18 μM; ErbB2 IC50 = 0.25 μM) and robust induction of apoptosis (11-fold increase in active caspase-3) support its use in models where ErbB2 signaling is a key contributor to cancer progression or resistance [1].

Comparative Efficacy Studies Against Specific Cancer Cell Lines

Based on direct comparative data from NCI-60 screening, Egfr-IN-67 demonstrates enhanced potency over erlotinib in specific cell lines, including ACHN (renal cancer, 2.2-fold more potent) and NCI-H460 (lung cancer, 1.9-fold more potent). This makes it a preferred reference compound for experiments utilizing these cellular models to assess compound sensitivity and mechanisms of action [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Egfr-IN-67

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.